BE“GHE Foundational & Exploratory

Check Availability & Pricing

Understanding the chemical structure and
properties of Civorebrutinib

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Civorebrutinib

Cat. No.: B12394119

An In-depth Technical Guide to Civorebrutinib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Civorebrutinib, also known as WS-413 and potentially SN1011, is a novel, potent, and
selective inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] As a key component of the B-cell
receptor (BCR) signaling pathway, BTK is a critical therapeutic target for a range of B-cell
malignancies and autoimmune diseases.[4][5] The stem "-brutinib" in its name signifies its role
as a BTK inhibitor.[6] This document provides a comprehensive technical overview of the
chemical structure, physicochemical properties, mechanism of action, and available clinical
data for Civorebrutinib.

Chemical Identity and Structure

Civorebrutinib is a synthetic organic compound.[3] Its chemical structure and identifiers are
summarized below.
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Identifier Value

5-Amino-3-[4-[(5-chloro-2-
pyridinyl)oxy]phenyl]-1-[(6R)-4-cyano-4-

IUPAC Name i
azaspiro[2.5]oct-6-yl]-1H-pyrazole-4-
carboxamide[7]

CAS Number 2155853-43-1[1]

Molecular Formula C23H22CIN7O2[1][8]

Molecular Weight 463.92 g/mol [2][8]
CIC(C=C1)=CN=C10C2=CC=C(C3=NN([C@@

SMILES H]4CCC5(CC5)N(C#N)C4)C(N)=C3C(N)=0)C=
C2[2]

InChlKey OSEITUBGGJIDFBK-MRXNPFEDSA-N[8]

Physicochemical Properties

The physicochemical properties of Civorebrutinib have been calculated, providing insights into
its drug-like characteristics, including its potential for oral bioavailability. These properties are
crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Property Value Source
XLogP 2.17 [3]
Hydrogen Bond Donors 2 [3]
Hydrogen Bond Acceptors 9 [3]
Rotatable Bonds 5 [3]
Topological Polar Surface Area  133.33 A2 [3]
Solubility 10 mM in DMSO [1]

Mechanism of Action and Signaling Pathway
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Civorebrutinib exerts its therapeutic effect by inhibiting Bruton's tyrosine kinase (BTK).[1][2]
BTK is a non-receptor tyrosine kinase from the Tec family that plays a pivotal role in the B-cell
receptor (BCR) signaling cascade.[4][5] This pathway is essential for B-cell development,
activation, proliferation, and survival.[5][9]

Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of
kinases like SYK and LYN.[10] These kinases, in turn, phosphorylate and activate BTK.[10]
Activated BTK then phosphorylates downstream effectors, including phospholipase C gamma 2
(PLCG2), which triggers a cascade involving calcium mobilization and the activation of
transcription factors such as NF-kB and NFAT.[10] These transcription factors drive the
expression of genes crucial for B-cell survival and proliferation.[10][11]

By inhibiting BTK, Civorebrutinib blocks the transduction of these downstream signals.[4] This
disruption of the BCR pathway leads to decreased B-cell activation and proliferation, ultimately
inducing apoptosis in malignant B-cells that are dependent on this signaling for their growth
and survival.[9]
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Civorebrutinib inhibits BTK in the BCR signaling pathway.

Experimental Protocols

Characterizing the activity and selectivity of a kinase inhibitor like Civorebrutinib involves a
series of biochemical and cell-based assays.

Biochemical BTK Inhibition Assay

This assay directly measures the ability of Civorebrutinib to inhibit the enzymatic activity of
purified BTK. A common method is a luminescence-based assay that quantifies ATP
consumption.[12]
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Methodology:
» Reagent Preparation:

o Prepare a kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgClz, 0.1mg/ml BSA, 50uM
DTT).[12]

o Dilute purified recombinant BTK enzyme, a suitable substrate (e.g., poly(Glu, Tyr)
peptide), and ATP to desired concentrations in the kinase buffer.[13]

o Prepare serial dilutions of Civorebrutinib in DMSO, followed by a final dilution in kinase
buffer.

e Assay Procedure:

[¢]

Add the diluted Civorebrutinib or a DMSO control to the wells of a 384-well plate.[12]

[e]

Add the BTK enzyme to the wells and incubate for a defined period (e.g., 60 minutes) to
allow for inhibitor binding.[12]

[e]

Initiate the kinase reaction by adding the substrate/ATP mixture.[12]

o

Allow the reaction to proceed at room temperature for a set time (e.g., 60 minutes).
 Signal Detection:

o Stop the reaction and measure the amount of ADP produced, which is proportional to
kinase activity. The ADP-Glo™ Kinase Assay is a common commercial kit for this purpose.
[12]

o Add ADP-Glo™ Reagent to convert the ADP to ATP.

o Add Kinase Detection Reagent, which contains luciferase and luciferin, to generate a
luminescent signal from the newly synthesized ATP.[12]

o Measure luminescence using a plate reader.

o Data Analysis:
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o Calculate the percentage of BTK inhibition at each Civorebrutinib concentration relative
to the DMSO control.

o Plot the inhibition data against the logarithm of the inhibitor concentration and fit to a dose-
response curve to determine the ICso value.
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Workflow for a biochemical BTK inhibition assay.
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Cell-Based Proliferation Assay

This assay assesses the effect of Civorebrutinib on the proliferation of B-cell lymphoma cell
lines that are dependent on BCR signaling.

Methodology:

Cell Culture: Culture an appropriate B-cell ymphoma cell line (e.g., TMD8) under standard
conditions.[5]

o Cell Plating: Seed the cells into 96-well plates at a predetermined density.

o Compound Treatment: Treat the cells with serial dilutions of Civorebrutinib or a vehicle
control (DMSO).

¢ Incubation: Incubate the plates for a period that allows for cell proliferation (e.g., 72 hours).

 Viability Assessment: Measure cell viability using a standard method, such as the CellTiter-
Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically
active cells.

o Data Analysis: Determine the concentration of Civorebrutinib that inhibits cell growth by
50% (Glso) by plotting cell viability against inhibitor concentration.

Pharmacokinetics and Clinical Data

Civorebrutinib, referred to as SN1011 in clinical trials, has been evaluated in a Phase | study
in healthy subjects to determine its safety, tolerability, pharmacokinetics (PK), and
pharmacodynamics (PD).[14]

Phase | Clinical Trial Protocol

The study was a randomized, controlled, single- and multiple-ascending dose trial.[14]
Methodology:
o Subject Recruitment: Healthy volunteers were enrolled in the study.

e Dosing Regimens:
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o Single Ascending Dose (SAD): Subjects received single doses of SN1011 (ranging from
100 to 800 mg) or a placebo.[14]

o Multiple Ascending Dose (MAD): Subjects received daily doses of SN1011 (ranging from
200 to 600 mg) or a placebo.[14]

o Food Effect Cohort: A single 600 mg dose was administered under fasting and fed
conditions to assess the impact of food on absorption.[14]

o Pharmacokinetic (PK) Analysis:
o Serial blood samples were collected at various time points after dosing.
o Plasma concentrations of the drug were measured using a validated analytical method.

o PK parameters such as Cmax (maximum concentration), AUC (area under the curve), and
t2/2 (half-life) were calculated using noncompartmental analysis.[14][15]

e Pharmacodynamic (PD) Analysis:

o BTK receptor occupancy in peripheral blood mononuclear cells (PBMCs) was determined
to measure the extent and duration of target engagement.[14]

o Safety and Tolerability Assessment:

o Safety was monitored through the recording of adverse events (AES), clinical laboratory
tests, vital signs, and electrocardiograms. AEs were graded according to the Common
Terminology Criteria for Adverse Events (CTCAE).[14]
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Logical flow of a Phase I clinical trial for Civorebrutinib.

Summary of Clinical Findings

The initial Phase | study involved 71 healthy subjects, with 57 receiving Civorebrutinib
(SN1011).[14]
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Parameter Finding

No serious adverse events (AEs) were reported.
Safety There was no correlation observed between the

occurrence of AEs and exposure to the drug.[14]

Pharmacokinetic parameters were determined
o using noncompartmental analysis.[14] (Specific
Pharmacokinetics ) )
values like Cmax and AUC are not publicly

available).

BTK receptor occupancy was measured in
] peripheral blood monocytes.[14] (Specific
Pharmacodynamics ]
occupancy percentages are not publicly

available).

A food effect cohort was included to assess the

Food Effect ) .
impact of food on the drug's absorption.[14]
Civorebrutinib is currently in Phase 2 clinical
Current Status trials for indications including Multiple Sclerosis,
Kidney Diseases, and Pemphigus.[14]
Conclusion

Civorebrutinib is a selective BTK inhibitor with a well-defined chemical structure and
promising drug-like properties. Its mechanism of action, centered on the potent inhibition of the
BCR signaling pathway, provides a strong rationale for its development in B-cell malignancies
and autoimmune disorders. Early-phase clinical data in healthy volunteers suggest a favorable
safety and tolerability profile. The ongoing Phase 2 trials will be crucial in establishing the
clinical efficacy and safety of Civorebrutinib in patient populations. This technical guide
summarizes the core scientific and clinical information available to date, providing a foundation
for further research and development of this targeted therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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